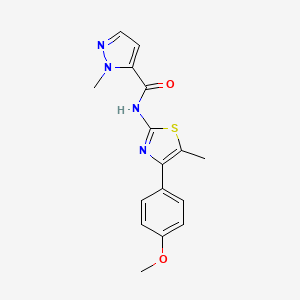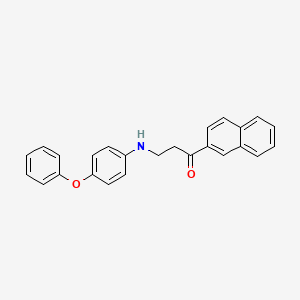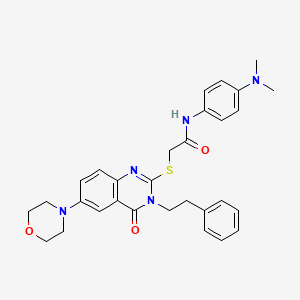![molecular formula C31H38N2O7S2 B2914007 ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-35-2](/img/structure/B2914007.png)
ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxole group is a type of aromatic ether, the sulfamoyl group contains sulfur and nitrogen atoms, the benzamido group is a type of amide, and the thiophene ring is a type of aromatic compound containing a sulfur atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the amide group might undergo hydrolysis, the aromatic rings might undergo electrophilic aromatic substitution, and the sulfamoyl group might react with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and sulfamoyl groups could allow for hydrogen bonding, which could affect the compound’s solubility and boiling and melting points .Scientific Research Applications
Supramolecular Liquid-Crystalline Networks
This study focuses on the self-assembly of multifunctional hydrogen-bonding molecules to create supramolecular liquid-crystalline networks. These networks were formed through intermolecular hydrogen bonds between tricarboxylic acids and bifunctional H-bond acceptors. This research demonstrates the potential of such compounds in the formation of complex network structures, which could have implications in materials science and nanotechnology (Kihara et al., 1996).
Synthesis and Crystal Structure Analysis
This research involved the synthesis and structural analysis of a related compound, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. The study provides insights into the molecular structure and bonding characteristics of such compounds, which can be crucial for understanding their chemical properties and potential applications in various fields (Marjani, 2013).
Bifunctional Thiophene Derivatives and Antimicrobial Evaluation
This research explored the synthetic utility of bifunctional thiophene derivatives, including a key intermediate similar to the compound . The study also assessed the antimicrobial activities of these compounds, highlighting their potential in pharmaceutical applications (Abu‐Hashem et al., 2011).
Carboxylate-assisted Acylamide Metal–Organic Frameworks
This study presented a series of carboxylate-assisted ethylamide metal–organic frameworks, exploring their synthesis, structure, thermostability, and luminescence properties. Such frameworks have potential applications in catalysis, gas storage, and sensor technologies (Sun et al., 2012).
Future Directions
Future research could involve synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity given the presence of functional groups found in other biologically active compounds .
properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O7S2/c1-7-38-31(35)28-21(6)27(15-22-8-13-25-26(14-22)40-18-39-25)41-30(28)32-29(34)23-9-11-24(12-10-23)42(36,37)33(16-19(2)3)17-20(4)5/h8-14,19-20H,7,15-18H2,1-6H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZQUGJTTDBEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2913926.png)

![(E)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2913928.png)
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2913931.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2913932.png)
![2-(4-Chlorophenyl)-1-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2913934.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one](/img/structure/B2913935.png)


![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2913941.png)


